molecular formula C30H24 B8259886 4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl

4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl

Cat. No. B8259886
M. Wt: 384.5 g/mol
InChI Key: SLQILMMSNMTAQU-UHFFFAOYSA-N
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Description

4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl is a useful research compound. Its molecular formula is C30H24 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopolymerization and Copolymer Synthesis

4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl and related divinyl compounds have been utilized in the synthesis of various polymers. For instance, they have been used for the cyclopolymerization of 1,6-Heptadiynes, leading to the creation of block and tristar copolymers, which are vital for developing new materials with unique properties (Mayershofer et al., 2006).

Light-Emitting Diode (LED) Technology

Compounds like this compound have been a part of the synthesis of novel materials for organic light-emitting diode (OLED) applications. These materials are pivotal in improving the efficiency and durability of OLEDs, which are used in a wide range of display and lighting technologies (Seong et al., 2007).

Luminescent Materials and Laser Applications

Such compounds have also been incorporated into luminescent materials. For instance, they have been used in the synthesis of poly(phenylene vinylene)s with kinked segments, exhibiting unique luminescent properties. These materials are not only important for their luminescence but also for their potential applications in laser materials (Karastatiris et al., 2004).

Catalysis Platforms

Moreover, divinyl-functionalized compounds have been used to create chiral porous polymers, which serve as platforms for efficient heterogeneous asymmetric catalysis, crucial for various chemical synthesis processes, including drug development (Wang et al., 2017).

properties

IUPAC Name

1,3,5-tris(4-ethenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h4-21H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQILMMSNMTAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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